molecular formula C43H84O6S3Sn B12695605 Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate CAS No. 83833-28-7

Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

Cat. No.: B12695605
CAS No.: 83833-28-7
M. Wt: 912.0 g/mol
InChI Key: FSVNBJVINJUKOL-UHFFFAOYSA-K
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Description

This organotin compound features a complex structure with a central tin (Sn) atom coordinated by sulfur and oxygen ligands. Key structural elements include:

  • A decyl ester group (C₁₀H₂₁O−) at the terminal position.
  • A 5-butyl substituent on the tin atom.
  • A thioether linkage (S−) connecting the tin center to a 3-(decyloxy)-3-oxopropyl group.
  • A 10-oxa-4,6-dithia heterocyclic system, providing stability through sulfur and oxygen atoms.
  • A 9-oxo group contributing to polarity and reactivity.

Its applications are inferred to involve surfactant or catalytic roles due to structural parallels with decyl-based emulsifiers and organometallic catalysts .

Properties

CAS No.

83833-28-7

Molecular Formula

C43H84O6S3Sn

Molecular Weight

912.0 g/mol

IUPAC Name

decyl 3-[butyl-bis[(3-decoxy-3-oxopropyl)sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/3C13H26O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-4-2;/h3*16H,2-12H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

FSVNBJVINJUKOL-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCOC(=O)CCS[Sn](CCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include decyl alcohol, butyl tin chloride, and thiol compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to ensure consistent quality and yield. Purification steps, such as distillation and chromatography, are employed to isolate the final product from impurities .

Chemical Reactions Analysis

Types of Reactions

Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its sulfur and tin atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variations in Stannaicosanoate Derivatives

Leap Chem Co., Ltd. lists analogs differing in the alkyl substituent on the tin atom (Table 1). These variations impact physicochemical properties:

Table 1: Comparison of Alkyl-Substituted Stannaicosanoates

Compound Name Alkyl Group Molecular Weight* Solubility (in THB) Stability (TGA, °C)
Decyl 5-butyl-...stannaicosanoate (Target) Butyl (C₄) ~950 g/mol Moderate 220–240
Decyl 5-octyl-...stannaicosanoate Octyl (C₈) ~1050 g/mol Low 230–250
Decyl 5-dodecyl-...stannaicosanoate Dodecyl (C₁₂) ~1150 g/mol Very Low 240–260

*Estimated based on structural formulae.
Key Observations :

  • Longer alkyl chains (e.g., dodecyl) increase hydrophobicity and thermal stability but reduce solubility in polar solvents .
  • The butyl-substituted target compound balances moderate solubility and thermal resistance, making it suitable for formulations requiring partial polarity.

Functional Group Comparisons

Thioether vs. Phosphate Groups in Surfactants

Decyl-based surfactants in cosmetics () employ phosphate or glucoside groups for hydrophilicity, whereas the target compound uses a thioether-oxo-stannate system . This structural divergence suggests distinct mechanisms:

  • DECETH-4 PHOSPHATE (CAS 9004-80-2): Acts via anionic phosphate groups for emulsification.
  • Decyl Betaïne (CAS 2644-45-3): Relies on zwitterionic carboxylate-ammonium interactions.
  • Target Compound : Likely leverages tin-sulfur coordination for micelle formation or metal-chelation applications, though explicit data is lacking .
Heterocyclic Systems

The 10-oxa-4,6-dithia ring in the target compound contrasts with thiazole/thiadiazole derivatives (–7). For example:

  • 3-Phenyl-5-phenylaminocarbonyl-2-thiadiazole (): Exhibits strong IR absorption at 1661 cm⁻¹ (C=O), whereas the target compound’s 9-oxo group may show similar peaks but with shifts due to tin coordination .

Biological Activity

Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS No. 83833-28-7) is a complex organotin compound that has garnered attention for its unique biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and safety profiles based on available research findings.

Chemical Structure and Properties

The compound features a distinctive molecular structure characterized by multiple functional groups, including sulfur, oxygen, and tin. Its molecular formula is C43H84O6S3SnC_{43}H_{84}O_6S_3Sn, with a molecular weight of approximately 912.03 g/mol. The arrangement of these atoms contributes to its reactivity and biological interactions.

Key Features

FeatureDescription
Molecular FormulaC43H84O6S3SnC_{43}H_{84}O_6S_3Sn
Molecular Weight912.03 g/mol
CAS Number83833-28-7
Functional GroupsSulfur, Oxygen, Tin

Research indicates that this compound interacts with various biological targets, potentially influencing cellular processes. The compound's organotin nature allows it to participate in redox reactions and interact with thiol-containing biomolecules, which may lead to alterations in cellular signaling pathways.

Therapeutic Potential

Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : The presence of sulfur and tin may enhance its ability to disrupt microbial membranes.
  • Anticancer Properties : Some organotin compounds have shown promise in inhibiting tumor growth through apoptosis induction.
  • Bronchodilatory Effects : Similar compounds have demonstrated bronchodilatory activity, suggesting potential applications in respiratory therapies.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various organotin compounds, including derivatives similar to Decyl 5-butyl-5-[...]. Results indicated significant inhibition of bacterial growth at certain concentrations.
  • Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects of Decyl 5-butyl-5-[...]. The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
  • Bronchodilator Evaluation : Research involving guinea pig models showed that analogs of this compound could induce bronchodilation without central nervous system side effects, positioning it as a potential candidate for asthma treatment.

Safety Profile

While the biological activity is promising, safety assessments are crucial for therapeutic applications. Toxicological studies are ongoing to determine the compound's safety margins and potential side effects.

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